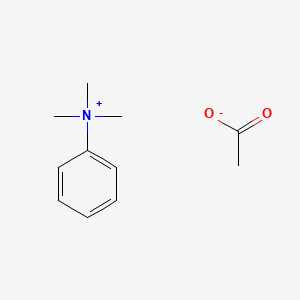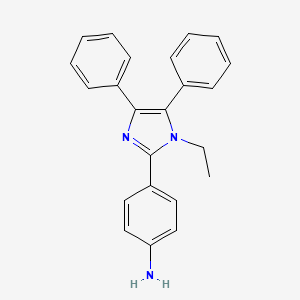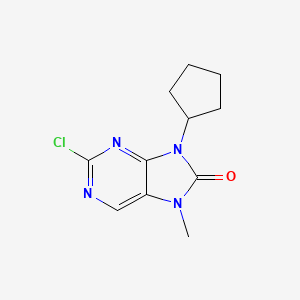
2-Chloro-9-cyclopentyl-7-methyl-purin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one is a chemical compound with the molecular formula C11H13ClN4O. It belongs to the class of purine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-7-methyl-7,9-dihydro-8H-purin-8-one with cyclopentylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction.
Major Products Formed
Substitution Reactions: The major products are substituted purine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction: The major products include oxo and dihydro derivatives of the original compound.
Scientific Research Applications
2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-9-cyclohexyl-7-methyl-7,9-dihydro-8H-purin-8-one
- 2-Chloro-9-(4-(1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzyl)-7,9-dihydro-8H-purin-8-imine
Uniqueness
2-Chloro-9-cyclopentyl-7-methyl-7,9-dihydro-8H-purin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl group at position 9 enhances its binding affinity to certain molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C11H13ClN4O |
|---|---|
Molecular Weight |
252.70 g/mol |
IUPAC Name |
2-chloro-9-cyclopentyl-7-methylpurin-8-one |
InChI |
InChI=1S/C11H13ClN4O/c1-15-8-6-13-10(12)14-9(8)16(11(15)17)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
TWRQPCNGQPTNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C(N=C2N(C1=O)C3CCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


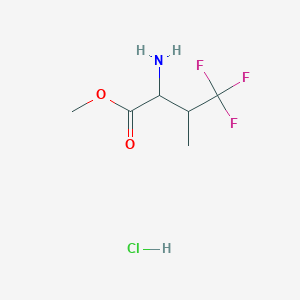
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15217731.png)
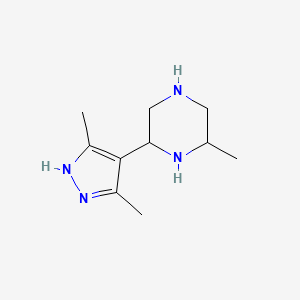

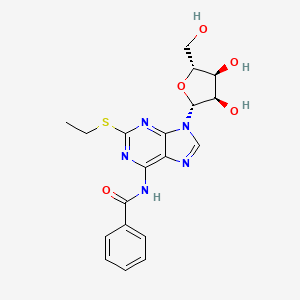
![6-Bromo-2-(3-iodo-phenyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B15217753.png)
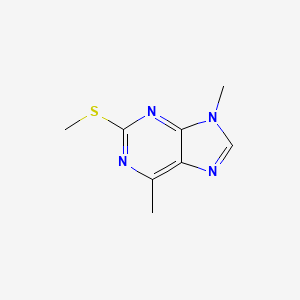
![1-Benzyl-5-(benzyloxy)-4-fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B15217773.png)
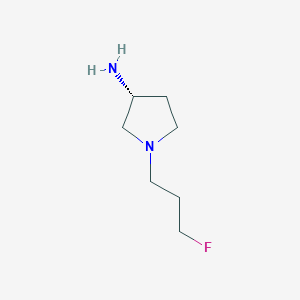
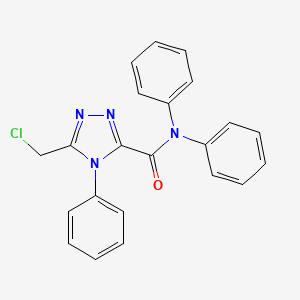
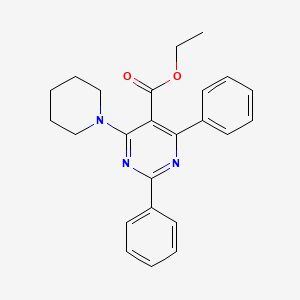
![6-[(4-Fluorobenzyl)sulfanyl]-9-phenyl-9h-purine](/img/structure/B15217799.png)
